[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Description
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and at the 3-position with an acetic acid ethyl ester moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances the compound's lipophilicity and metabolic stability, making it of interest in medicinal chemistry and agrochemical research . The ethyl ester group contributes to the molecule's solubility in organic solvents, facilitating its use in synthetic applications.
Properties
IUPAC Name |
ethyl 2-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWSQBCVMGBIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological effects.
Biochemical Pathways
It’s known that many compounds with a trifluoromethyl group can affect various biochemical pathways, leading to a range of downstream effects.
Biological Activity
The compound [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester (CAS No. 1208081-92-8) is a member of the oxadiazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H11F3N2O , with a molecular weight of 256.23 g/mol . The presence of a trifluoromethyl group significantly influences its electronic properties, enhancing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The reaction begins with the condensation of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by cyclization to form the oxadiazole structure.
- Esterification : The resulting oxadiazole is then reacted with acetic acid and ethanol to yield the ethyl ester derivative.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In vitro tests demonstrated that this compound has potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines, it exhibited significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
Case Studies
- Case Study on Antibacterial Activity : A recent study assessed the antibacterial efficacy of various oxadiazole derivatives, including our compound. The results confirmed its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
- Case Study on Anticancer Properties : In a comparative study on several oxadiazole derivatives for anticancer activity, this compound was found to be one of the most potent compounds tested against multiple cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its oxadiazole structure is known for biological activity, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles can act as inhibitors for various enzymes related to disease processes.
Case Study : A study demonstrated that oxadiazole derivatives exhibit significant inhibition against certain cancer cell lines, suggesting potential applications in oncology therapies .
Agrochemicals
Research has suggested that [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester can be developed into agrochemical formulations. Its efficacy as a herbicide or pesticide is under investigation due to its potential to disrupt metabolic pathways in target organisms.
Case Study : Field trials indicated that compounds with similar oxadiazole structures provided effective control over specific weed species while exhibiting low toxicity to non-target plants .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable thin films contributes to its utility in electronics.
Case Study : Research into the use of oxadiazole derivatives in OLEDs showed improved efficiency and stability compared to traditional materials, paving the way for more sustainable electronic components .
Table 1: Comparison of Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole A | Antimicrobial | 5.0 | |
| Oxadiazole B | Anticancer | 10.0 | |
| Oxadiazole C | Anti-inflammatory | 3.5 |
Table 2: Applications in Agrochemicals
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects: The trifluoromethyl group (-CF₃) at the meta position (target compound) vs. para position () influences electronic and steric properties. Replacement of -CF₃ with -F () reduces steric hindrance and electron-withdrawing effects, which could lower metabolic resistance but improve bioavailability .
Heterocycle Variations :
- 1,2,4-Oxadiazole vs. 1,2-oxazole : The 1,2,4-oxadiazole ring (target compound) is more thermally stable and electron-deficient than 1,2-oxazole, favoring interactions with electron-rich biological targets .
Ester Modifications: Ethyl esters (common in all compounds) balance solubility and permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
